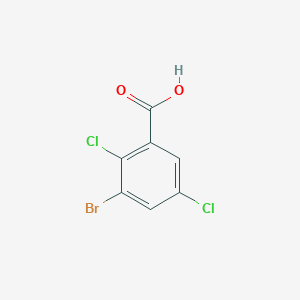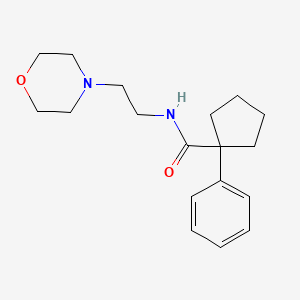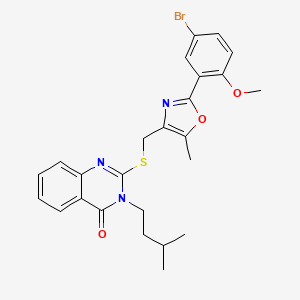
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which contains two nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .
Wissenschaftliche Forschungsanwendungen
Photostabilization of PVC
Research by Balakit et al. (2015) explored the synthesis of new thiophene derivatives, demonstrating their application as photostabilizers for poly(vinyl chloride) (PVC). This study highlights the potential of structurally complex molecules in enhancing the durability of materials exposed to UV radiation, suggesting similar applications for the compound if it shares photostabilizing properties [Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015].
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, which indicates the importance of exploring the antimicrobial potential of new compounds, including the one of interest, especially given the ongoing challenge of antibiotic resistance [Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010].
Antibacterial Activity
Osarumwense (2022) discussed the synthesis of quinazolin-4-one derivatives and their significant antibacterial activity. This work underscores the potential of quinazoline derivatives in developing new antibacterial agents, suggesting a possible area of application for the specified compound if it exhibits similar antibacterial properties [Osarumwense, 2022].
Drug Discovery and Tubulin Inhibition
Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as an anticancer lead, highlighting its inhibition of tumor growth and tubulin polymerization. This study provides insight into the role of quinazoline derivatives in cancer treatment, potentially guiding research into the therapeutic applications of the target compound [Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017].
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O3S/c1-15(2)11-12-29-24(30)18-7-5-6-8-20(18)28-25(29)33-14-21-16(3)32-23(27-21)19-13-17(26)9-10-22(19)31-4/h5-10,13,15H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDBCPEYCUAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


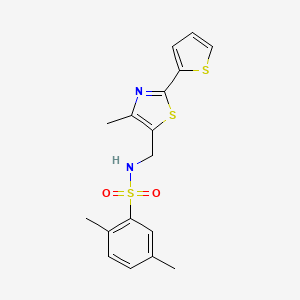

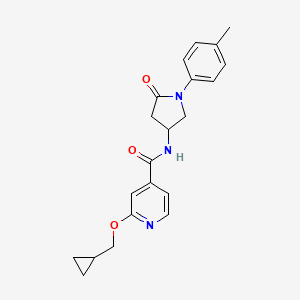
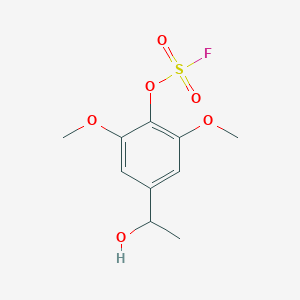
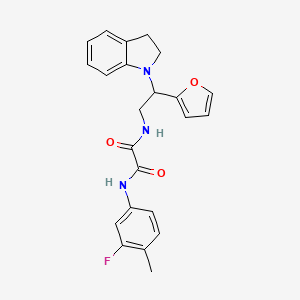
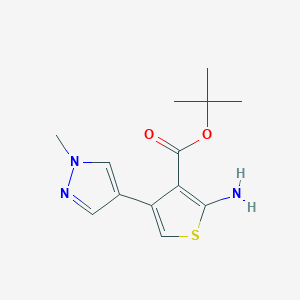
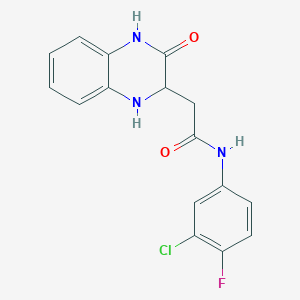
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
